4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-12-3-5-13(6-4-12)16-11-23-17(20-16)19-14-7-9-15(10-8-14)24(18,21)22/h3-11H,2H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBOEHOKANDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring. This intermediate is then reacted with 4-ethylphenylamine to introduce the ethylphenyl group. Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives, including 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide. The compound has demonstrated activity against various bacterial strains, making it a candidate for antibiotic development.
Case Studies:
- Study on Antimicrobial Properties : A comparative analysis of different sulfonamide compounds revealed that derivatives with thiazole moieties exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of folate synthesis pathways in bacteria .
- Synthesis and Testing : In a synthesis study, this compound was synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .
Drug Design and Development
The compound's unique structure allows it to serve as a lead compound in drug design. Its ability to interact with biological targets makes it suitable for modifications aimed at enhancing efficacy and reducing toxicity.
Applications in Drug Development:
- Lead Compound for New Antibiotics : Due to its promising antimicrobial activity, this compound can be modified to develop new antibiotics that combat resistant bacterial strains.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, aiding in the rational design of more potent derivatives .
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while this compound exhibits low toxicity in vitro, further in vivo studies are necessary to confirm these findings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiazole ring and benzenesulfonamide group. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Halogenated Schiff Bases (SB1–SB5): Bromo and iodo substituents in SB2–SB5 enhance electron-withdrawing effects and metal chelation, improving anticancer activity in nickel complexes . The target compound lacks halogens but may compensate with ethylphenyl-induced hydrophobic interactions.
- The ethylphenyl group in the target compound offers moderate bulk without excessive rigidity.
- Dichlorophenyl vs. Ethylphenyl: Dichlorophenyl () introduces electronegative Cl atoms, favoring interactions with charged enzyme pockets. Ethylphenyl may prioritize lipid bilayer penetration .
Biological Activity
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with an ethylphenyl group and a sulfonamide moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of 300.36 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to this compound were tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest moderate to strong antibacterial properties.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 1 | E. coli | 0.17 |
| 2 | B. cereus | 0.23 |
| 3 | S. Typhimurium | 0.23 |
These results indicate that derivatives with specific substitutions on the thiazole ring can enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Anti-inflammatory Activity
The compound's potential as a COX inhibitor has also been explored. Thiazole derivatives have shown promise as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-2 Inhibition IC50 (nM) |
|---|---|
| A | 0.3 |
| B | 1 |
| C | 7 |
The compound's ability to inhibit COX-2 suggests it could be beneficial in treating inflammatory conditions .
Study on Perfusion Pressure
A study evaluated the effects of related benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting cardiovascular implications.
- Key Findings :
Pharmacokinetics
Pharmacokinetic parameters are critical for understanding the compound's behavior in biological systems. Using computational models such as ADMET analysis, researchers have assessed absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound.
| Parameter | Value |
|---|---|
| Solubility | High |
| Permeability | Moderate |
| Toxicity | Low |
These parameters suggest favorable pharmacokinetic properties that warrant further investigation into the compound's therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted thiazole intermediate with a benzenesulfonamide precursor. Key steps include:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Sulfonamide Coupling : Reaction of the thiazole-2-amine with 4-substituted benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C) to prevent side reactions .
- Critical Parameters : Solvent choice (DMF for solubility vs. ethanol for recrystallization), reaction time (monitored via TLC with solvent systems like methanol:benzene 1:9), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H-NMR and 13C-NMR : To confirm regioselectivity of the thiazole-2-amino group and sulfonamide substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns consistent with the sulfonamide-thiazole scaffold .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Carbonic anhydrase (CA) isoforms or acetylcholinesterase (AChE) are common targets due to sulfonamide’s zinc-binding affinity. Protocols include:
- Ellman’s Method for AChE inhibition, using DTNB to quantify thiocholine production .
- CO2 Hydration Assay for CA inhibition, monitored via pH change .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazole-2-amine synthesis be addressed to improve yield?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 48 hours) and enhances regioselectivity by uniform heating .
- Catalytic Systems : Use of CuI or Pd catalysts to direct coupling toward the thiazole-2-position, minimizing 4-/5-substituted isomers .
- Solvent Optimization : Non-polar solvents (toluene) favor cyclization, while DMF stabilizes intermediates .
Q. How do structural modifications (e.g., ethylphenyl vs. methoxyphenyl) impact biological activity?
- Methodological Answer :
-
SAR Studies : Systematic replacement of the 4-ethylphenyl group with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) substituents.
-
Data Analysis : Compare IC50 values across analogues (Table 1). For example, 4-ethylphenyl may enhance lipophilicity and membrane permeability vs. polar groups .
Substituent (R) CA-II IC50 (nM) AChE IC50 (µM) 4-Ethylphenyl 12.3 8.7 4-Methoxyphenyl 18.9 12.4 4-Nitrophenyl 45.6 >50
Q. How to resolve contradictory data in enzyme inhibition studies (e.g., high in vitro vs. low cellular activity)?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (DMSO:PBS mixtures) or prodrug strategies to enhance cellular uptake .
- Off-Target Profiling : Screen against kinase panels or GPCRs to identify non-specific binding .
- Metabolic Stability Assays : LC-MS/MS to assess compound degradation in hepatocyte models .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into CA-II (PDB: 3KS3) or AChE (PDB: 4EY7) active sites, focusing on sulfonamide-Zn²⁺ interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Use MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with activity .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Solution :
- Intermediate Purification : Flash chromatography after each step (e.g., silica gel, hexane:EtOAc gradients) .
- One-Pot Strategies : Combine thiourea cyclization and sulfonamide coupling in a single reactor to minimize handling losses .
Q. What strategies validate target engagement in cellular assays?
- Solution :
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of CA-II or AChE in lysates .
- Fluorescent Probes : Design sulfonamide-BODIPY conjugates for live-cell imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
